molecular formula C8H9N3 B12437987 4-((Methylamino)methyl)picolinonitrile

4-((Methylamino)methyl)picolinonitrile

Cat. No.: B12437987
M. Wt: 147.18 g/mol
InChI Key: PMHNPEOWNJAMAG-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)picolinonitrile is a heterocyclic compound featuring a picolinonitrile backbone (a pyridine ring substituted with a nitrile group at the 2-position) and a methylamino-methyl substituent at the 4-position.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-(methylaminomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c1-10-6-7-2-3-11-8(4-7)5-9/h2-4,10H,6H2,1H3

InChI Key

PMHNPEOWNJAMAG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to yield the desired picolinonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

4-((Methylamino)methyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and synthesis routes:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Highlights References
4-((Methylamino)methyl)picolinonitrile Not explicitly listed C₈H₁₀N₄ 162.19 (calc.) -CH₂-NH-CH₃ at 4-position Hypothesized via reductive amination of 4-(aminomethyl)picolinonitrile -
4-(Aminomethyl)picolinonitrile 858362-83-1 C₇H₇N₃ 133.15 -CH₂-NH₂ at 4-position Commercial availability (GLPBIO)
3-(Aminomethyl)picolinonitrile 1060812-11-4 C₇H₇N₃ 133.15 -CH₂-NH₂ at 3-position Positional isomer; supplier: Chemlyte Solutions
4-((4-Methylpiperazin-1-yl)methyl)picolinonitrile 1245646-64-3 C₁₂H₁₆N₄ 216.28 -CH₂-(4-methylpiperazinyl) at 4-position High-purity intermediate for pharmaceuticals
N-(5-Chloro-2-((2-cyanopyridin-4-yl)methoxy)... - Complex >500 Extended aromatic/heterocyclic substituents Multi-step synthesis with DMF/MeOH solvents

Physicochemical and Functional Comparisons

  • Solubility: Aminomethyl derivatives (e.g., 4-(aminomethyl)picolinonitrile) exhibit moderate solubility in polar solvents like DMSO or methanol due to the primary amine group.
  • Reactivity: The methylamino group in this compound is less nucleophilic than the primary amine in 4-(aminomethyl)picolinonitrile, reducing undesired side reactions in downstream derivatization .
  • Biological Activity : Piperazine-containing analogs (e.g., CAS 1245646-64-3) are often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. In contrast, fluorinated derivatives (e.g., 5g in ) are optimized for PET imaging, leveraging fluorine-18 isotopes for radiolabeling .

Biological Activity

4-((Methylamino)methyl)picolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C8H10N3
  • Molecular Weight : 162.18 g/mol
  • IUPAC Name : 4-((methylamino)methyl)pyridine-2-carbonitrile

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors, influencing pathways related to cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of METTL3 : Recent studies have shown that compounds similar to this compound can inhibit the METTL3 enzyme, which is implicated in the regulation of m6A RNA methylation. This inhibition can lead to decreased proliferation and survival of cancer cells, particularly in lung and bladder cancer models .
  • Interaction with Cholinergic Systems : Some derivatives have shown potential in modulating cholinergic neurotransmission, which is crucial for cognitive functions. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the methyl group or the addition of different functional groups can significantly alter its potency and selectivity.

ModificationEffect on Activity
Addition of halogensIncreased binding affinity to target receptors
Alteration of the nitrile groupEnhanced stability and bioavailability
Variation in amine substituentsModulation of pharmacokinetic properties

Case Studies

  • Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating significant anti-cancer activity .
  • Neuroprotective Effects : In animal models, derivatives of this compound have been evaluated for their neuroprotective effects. These studies suggest that they may enhance cholinergic signaling, thereby improving cognitive function in models of Alzheimer's disease .
  • Anti-inflammatory Activity : Research has indicated that compounds similar to this compound can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

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